molecular formula C7H6BrN3 B1441427 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1032943-41-1

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1441427
CAS No.: 1032943-41-1
M. Wt: 212.05 g/mol
InChI Key: JKJHQTNGESACSE-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound with the molecular formula C6H4BrN3. This compound belongs to the pyrazolo[3,4-c]pyridine class, which is known for its diverse biological and chemical properties[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-

Biochemical Analysis

Biochemical Properties

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the ATP pocket of TRKs, inhibiting their kinase activity and thereby affecting downstream signaling pathways. Additionally, this compound has been found to interact with cytochrome P450 isoforms, although it exhibits low inhibitory activity against most of them except CYP2C9 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It inhibits the proliferation of cancer cell lines such as Km-12 and MCF-7 by targeting TRKs . This inhibition leads to reduced cell survival and increased apoptosis. The compound also influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell growth and survival . Furthermore, this compound affects gene expression by modulating the activity of transcription factors downstream of these signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of TRKs. The compound binds to the ATP-binding site of TRKs, preventing the phosphorylation of the kinase domain and subsequent activation of downstream signaling cascades . This inhibition disrupts the proliferation and survival signals in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, the interaction with cytochrome P450 isoforms suggests a potential role in modulating drug metabolism and detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of TRKs and prolonged effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound is metabolized by CYP2C9, leading to the formation of various metabolites that may influence its pharmacokinetic properties and biological activity

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the ATP-binding pockets of TRKs, where it exerts its inhibitory effects . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with TRKs and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and stability within specific cellular compartments . Understanding these localization dynamics is essential for elucidating the precise mechanisms of action and optimizing therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the bromination of 1-methyl-1H-pyrazolo[3,4-c]pyridine. This reaction can be carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst[_{{{CITATION{{{2{Design, synthesis and biological evaluation of pyrazolo 3,4-. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the formation of the desired product[{{{CITATION{{{_1{4-Bromo-1H-pyrazolo [3,4-c]pyridine AldrichCPR | 1032943-43-3](https://www.sigmaaldrich.com/HK/zh/product/aldrich/bln00051).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-. These reactions are essential for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific nucleophile used.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various applications, including the development of new chemical entities and biological probes.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

  • Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

  • Medicine: The compound has been explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

Mechanism of Action

The mechanism by which 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine exerts its effects depends on its specific application[_{{{CITATION{{{2{Design, synthesis and biological evaluation of pyrazolo [3,4-](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a). In medicinal research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses[{{{CITATION{{{2{Design, synthesis and biological evaluation of pyrazolo 3,4-. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation[{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

Comparison with Similar Compounds

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is structurally similar to other halogenated pyrazolo[3,4-c]pyridines, such as 4-chloro-1H-pyrazolo[3,4-c]pyridine and 3-bromo-1-methyl-1H-pyrazole. its unique bromine atom and methyl group confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-1-methylpyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJHQTNGESACSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=CC(=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727297
Record name 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032943-41-1
Record name 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
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Synthesis routes and methods I

Procedure details

In analogy to GP 2, 5.34 g of N-[1-(3,5-Dibromo-pyridin-4-yl)-meth-(E)-ylidene]-N′-methyl-hydrazine (Intermediate 1.1, 18.23 mmol, 1 eq) were dissolved in 163 mL dry THF, treated at rt with 994 mg 50-60% sodium hydride (22.78 mmol, 1.2 eq) and subsequently refluxed for 90 min. The reaction mixture was quenched with water, extracted with ethyl acetate, the combined organic layers dried and concentrated in vacuo. The precipitate was filtered and subsequently triturated with diisopropylether to yield 1.71 g of the desired product. Flash column chromatography of the mother liquor provided a second batch of the analytically pure product.
Quantity
5.34 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
163 mL
Type
solvent
Reaction Step One
Quantity
994 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (60% in mineral oil, 0.524 g, 13.1 mmol) was added to a solution of C7 (3.20 g, 10.9 mmol) in tetrahydrofuran (20 mL), and the reaction mixture was heated at reflux for 1.5 hours, then allowed to sit at room temperature for 90 hours. Additional sodium hydride (1 equivalent) was added, and the reaction mixture was heated at reflux for 3 hours. After cooling to room temperature, the mixture was quenched with water, diluted with saturated aqueous sodium chloride solution, and extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 100% ethyl acetate in heptane) afforded the product as a solid. Yield: 1.51 g, 7.12 mmol, 65%. 1H NMR (400 MHz, CDCl3) δ 8.87 (s, 1H), 8.38 (s, 1H), 8.03 (s, 1H), 4.19 (s, 3H).
Quantity
0.524 g
Type
reactant
Reaction Step One
Name
C7
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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